2-(Cyclopropanesulfonyl)acetonitrile
Overview
Description
2-(Cyclopropanesulfonyl)acetonitrile is an organic compound with the molecular formula C5H7NO2S It is known for its unique structural features, which include a cyclopropane ring attached to a sulfonyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyclopropanesulfonyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by sulfonylation using sulfonyl chloride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of cyclopropanesulfonyl-acetonitrile often involves large-scale batch reactions. The process includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropanesulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Cyclopropanesulfonic acid.
Reduction: Cyclopropanesulfonyl-amine.
Substitution: Various substituted cyclopropanesulfonyl derivatives.
Scientific Research Applications
2-(Cyclopropanesulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of cyclopropanesulfonyl-acetonitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(Cyclopropanesulfonyl)acetonitrile can be compared with other similar compounds, such as:
Cyclopropanesulfonyl chloride: This compound has a similar structure but lacks the nitrile group, making it less versatile in certain reactions.
Cyclopropylmethyl sulfone: While it shares the cyclopropane and sulfonyl features, it does not have the nitrile functionality, limiting its applications in nitrile-specific reactions.
Uniqueness: this compound’s combination of a cyclopropane ring, sulfonyl group, and nitrile moiety makes it a unique and valuable compound in organic synthesis and research.
Biological Activity
2-(Cyclopropanesulfonyl)acetonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is recognized for its potential therapeutic applications, particularly in the synthesis of pharmaceutical agents. Its structure allows for interaction with various biological targets, making it a subject of research in drug development.
Target Interactions
this compound interacts with several biological targets, primarily enzymes and receptors involved in metabolic pathways. The compound's sulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins.
Biochemical Pathways
The compound is known to influence various biochemical pathways, including those involved in inflammation and cancer progression. It may modulate the activity of specific kinases and phosphatases, impacting cell signaling pathways critical for cellular proliferation and survival.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies indicate that this compound can inhibit tumor cell growth by inducing apoptosis and interfering with cell cycle progression.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in various models, suggesting a role in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest that it may exhibit activity against certain bacterial strains, although further studies are needed to confirm this effect.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation | |
Anti-inflammatory | Reduces inflammatory cytokines | |
Antimicrobial | Inhibits growth of specific bacterial strains |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study on Cancer Cell Lines : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.
- Anti-inflammatory Model : A murine model of arthritis demonstrated that administration of this compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth at sub-micromolar concentrations, indicating its promise as an antimicrobial agent.
Research Findings
Recent research has focused on elucidating the specific molecular mechanisms through which this compound exerts its biological effects. Key findings include:
- Cell Signaling Modulation : The compound has been shown to alter signaling pathways involving MAPK and NF-κB, which are crucial for regulating inflammation and cancer progression.
- Metabolic Pathways Impact : It influences metabolic processes by modulating enzyme activities related to glycolysis and oxidative phosphorylation, thereby affecting energy metabolism in cells.
Properties
IUPAC Name |
2-cyclopropylsulfonylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXULKHKGKURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.